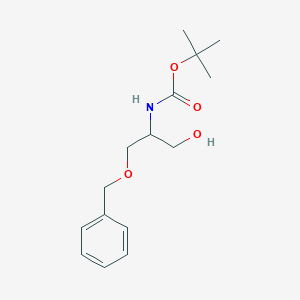![molecular formula C12H10ClN5O3 B183418 1-(2-Chlorophenyl)-3-[(5-nitropyridin-2-yl)amino]urea CAS No. 6300-85-2](/img/structure/B183418.png)
1-(2-Chlorophenyl)-3-[(5-nitropyridin-2-yl)amino]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Chlorophenyl)-3-[(5-nitropyridin-2-yl)amino]urea, also known as N-(2-chlorophenyl)-N'-(5-nitropyridin-2-yl)urea (CNPU), is a chemical compound that has gained attention in scientific research due to its potential applications in the fields of medicine and agriculture. CNPU is a urea derivative that has been synthesized through various methods and has been found to exhibit interesting biochemical and physiological effects.
Mechanism Of Action
The mechanism of action of CNPU is not fully understood. However, it has been suggested that CNPU may act by inhibiting the activity of certain enzymes that are involved in cancer cell growth or weed growth. CNPU has also been found to induce apoptosis, which is a process of programmed cell death, in cancer cells.
Biochemical And Physiological Effects
CNPU has been found to exhibit interesting biochemical and physiological effects. In cancer cells, CNPU has been found to inhibit the activity of certain enzymes that are involved in cancer cell growth, such as topoisomerase II. CNPU has also been found to induce apoptosis, which is a process of programmed cell death, in cancer cells. In weed species, CNPU has been found to inhibit the activity of certain enzymes that are involved in weed growth, such as photosystem II.
Advantages And Limitations For Lab Experiments
CNPU has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It has been found to be effective against a wide range of cancer cell types and weed species. However, there are also some limitations to using CNPU in lab experiments. It is a relatively new compound, and more research is needed to fully understand its mechanism of action and potential applications. It is also important to note that CNPU may have different effects on different cell types, and more research is needed to fully understand its effects on human cells.
Future Directions
There are several future directions for research on CNPU. In medicine, more research is needed to fully understand the mechanism of action of CNPU and its potential as an anticancer agent. It is also important to study the potential side effects of CNPU and its toxicity in vivo. In agriculture, more research is needed to fully understand the potential of CNPU as a herbicide and its effects on non-target species. It is also important to study the potential for CNPU resistance in weed species. Overall, CNPU has shown promise as a potential candidate for various scientific research applications, and more research is needed to fully understand its potential.
Synthesis Methods
CNPU has been synthesized through various methods, including the reaction of 2-chloroaniline and 5-nitropyridine-2-carboxylic acid with phosgene, and the reaction of 2-chloroaniline and 5-nitropyridine-2-carboxylic acid with isocyanate. These methods have been optimized to improve the yield and purity of CNPU. The synthesis of CNPU is an important step in the study of its potential applications in medicine and agriculture.
Scientific Research Applications
CNPU has been found to exhibit interesting properties that make it a potential candidate for various scientific research applications. In medicine, CNPU has been studied for its potential as an anticancer agent. It has been found to inhibit the growth of cancer cells in vitro and in vivo. CNPU has also been studied for its potential as an anti-inflammatory agent. In agriculture, CNPU has been studied for its potential as a herbicide. It has been found to inhibit the growth of weeds and has been shown to be effective against a wide range of weed species.
properties
CAS RN |
6300-85-2 |
|---|---|
Product Name |
1-(2-Chlorophenyl)-3-[(5-nitropyridin-2-yl)amino]urea |
Molecular Formula |
C12H10ClN5O3 |
Molecular Weight |
307.69 g/mol |
IUPAC Name |
1-(2-chlorophenyl)-3-[(5-nitropyridin-2-yl)amino]urea |
InChI |
InChI=1S/C12H10ClN5O3/c13-9-3-1-2-4-10(9)15-12(19)17-16-11-6-5-8(7-14-11)18(20)21/h1-7H,(H,14,16)(H2,15,17,19) |
InChI Key |
OTLUXFAZUXSOBN-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)NC(=O)NNC2=NC=C(C=C2)[N+](=O)[O-])Cl |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)NNC2=NC=C(C=C2)[N+](=O)[O-])Cl |
Other CAS RN |
6300-85-2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



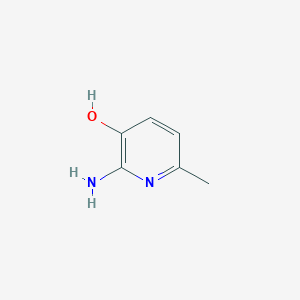
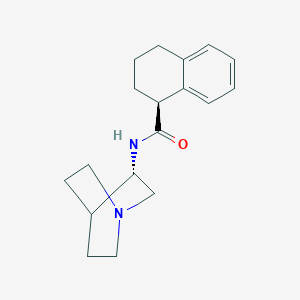
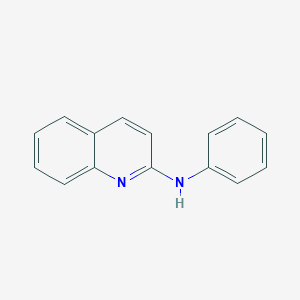
![4-Chloro-6-(4-methoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B183339.png)
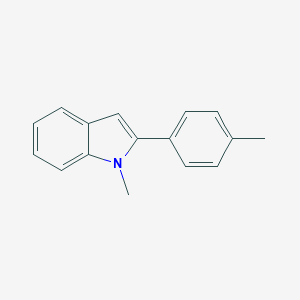
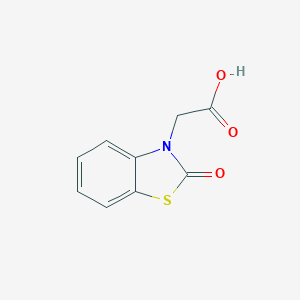

![N-[2-methoxy-4-[(2-phenylacetyl)amino]phenyl]furan-2-carboxamide](/img/structure/B183345.png)
![3-Phenyl-[1,2,4]triazolo[4,3-b]pyridazin-8-amine](/img/structure/B183346.png)
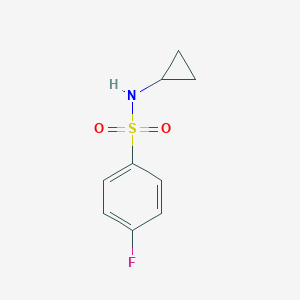
![1H-pyrazolo[3,4-c]pyridine](/img/structure/B183350.png)

![6-(4-chlorophenyl)-3-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B183356.png)
